1,6-Bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione

Description

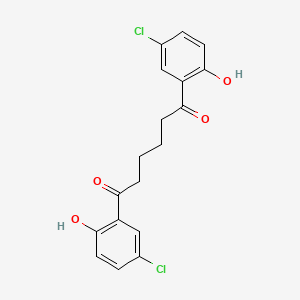

1,6-Bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione (CAS: [101735-99-3]) is a symmetrical diketone derivative featuring two phenolic rings substituted with chlorine and hydroxyl groups at the 5- and 2-positions, respectively. This compound is synthesized via bromination of 1,6-bis(4-methoxyphenyl)-1,6-hexanedione in hot carbon tetrachloride, yielding a product with a melting point of 158–169 °C . Its structure includes a hexane backbone linking two aromatic rings, which allows for diverse interactions with biological targets.

Properties

CAS No. |

101735-99-3 |

|---|---|

Molecular Formula |

C18H16Cl2O4 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

1,6-bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione |

InChI |

InChI=1S/C18H16Cl2O4/c19-11-5-7-17(23)13(9-11)15(21)3-1-2-4-16(22)14-10-12(20)6-8-18(14)24/h5-10,23-24H,1-4H2 |

InChI Key |

RPKGHZAPGQCDRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCCCC(=O)C2=C(C=CC(=C2)Cl)O)O |

Origin of Product |

United States |

Biological Activity

1,6-Bis(5-chloro-2-hydroxyphenyl)hexane-1,6-dione, with the CAS number 101735-99-3, is an organic compound that has garnered attention for its potential biological activities. It features a hexane backbone with two 5-chloro-2-hydroxyphenyl groups and two ketone functional groups. This unique structure suggests various reactivities and possible applications in medicinal chemistry, particularly in anticancer research.

Molecular Characteristics

- Molecular Formula : C18H16Cl2O4

- Molecular Weight : 367.2 g/mol

- Functional Groups : Two hydroxyl groups, two ketone groups, and chlorine substituents.

The presence of these functional groups enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic additions and electrophilic substitutions.

Structural Similarities

The compound shares structural characteristics with other biologically active compounds. A comparison of similar compounds is presented in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Naphthoquinone | Contains a naphthalene ring with two ketone groups | Known for strong anticancer activity |

| 2-Hydroxy-1,4-naphthoquinone | Similar hydroxy and ketone functionalities | Exhibits antioxidant properties |

| 4-Hydroxycoumarin | Contains a coumarin structure with a hydroxyl group | Notable for its anticoagulant properties |

| Bisphenol A | Features two phenolic groups connected by a carbon chain | Widely used in plastics; endocrine disruptor |

The unique combination of chlorinated phenolic groups and the hexane backbone may influence its biological activity differently compared to these similar compounds.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of 2-hydroxy-1,4-naphthoquinone have shown notable activity against various cancer cell lines. This suggests that the compound may possess similar properties due to its structural characteristics.

Case Studies

-

Study on Anticancer Activity :

- Researchers investigated the effects of related compounds on human cancer cell lines.

- Results indicated that compounds with similar hydroxyl and ketone functionalities inhibited cancer cell proliferation significantly.

-

Mechanistic Insights :

- Interaction studies revealed that such compounds could inhibit specific enzymes involved in cancer pathways.

- Further studies are needed to elucidate the precise mechanisms of action for this compound.

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer effects, preliminary studies suggest potential antimicrobial and anti-inflammatory activities. Compounds with similar structures have demonstrated efficacy against various pathogens and inflammatory responses, indicating that further exploration of this compound's biological activities could yield promising results.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

-

Starting Materials :

- Appropriate chlorinated phenols and hexanedione derivatives.

-

Reaction Conditions :

- Controlled temperatures and reaction times are essential for achieving high yields and purity.

-

Yield Optimization :

- Reaction optimization can lead to improved yields through careful adjustment of stoichiometry and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methoxy Substituents

Compound : 1,6-Bis(dimethoxyphenyl)hexane-1,6-dione derivatives

Key Differences :

- Substituents : Methoxy groups at the 3,4-positions instead of chloro/hydroxyl groups.

- Synthesis : Prepared via Aldol condensation of dimethoxybenzene with adipoyl chloride .

- Activities: Antioxidant: Demonstrated potent ABTS•+ and DPPH• scavenging activities (IC50 values comparable to ascorbic acid). Enzyme Inhibition: Inhibited acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I/II) with Ki values ranging from 27.06 ± 9.12 nM (BChE) to 457.43 ± 220.10 nM (AChE) . Applications: Potential candidates for neurodegenerative disease therapy due to dual cholinesterase inhibition .

Thiophene- and Tin-Substituted Derivatives

Compound : 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane (CAS: 1884354-21-5)

Key Differences :

- Substituents: Thiophene rings with trimethylstannyl groups instead of phenolic rings.

- Properties : Higher molecular weight (576.03 g/mol) and distinct electronic properties due to tin-thiophene coordination .

- Applications : Used in material science for conductive polymers or organic electronics, contrasting with the biological focus of the chloro-hydroxyl derivative .

Maleimide-Functionalized Derivatives

Compound : 1,6-Di(maleimido)hexane (CAS: 4856-87-5)

Key Differences :

- Functional Groups : Maleimide moieties instead of diketones.

- Reactivity : Crosslinking agent for polymers, enabling covalent bond formation with thiols .

- Applications: Utilized in bioconjugation and polymer chemistry, diverging from the enzyme-targeting roles of phenolic diketones .

Silicon-Containing Analogues

Compound : 1,6-Bis(dichloromethylsilyl)hexane (CAS: 18395-97-6)

Key Differences :

- Substituents : Dichloromethylsilyl groups imparting hydrophobicity and thermal stability.

- Applications : Precursor for silicone-based materials, highlighting functional versatility compared to bioactive diketones .

Comparative Data Table

Research Findings and Implications

- Biological vs. Material Applications: Phenolic diketones excel in enzyme inhibition, while tin/thiophene or maleimide derivatives are tailored for electronics or polymer chemistry .

- Gaps in Data : Direct comparative studies between 1,6-Bis(5-chloro-2-hydroxyphenyl)hexanedione and its analogs are scarce, necessitating further pharmacological profiling.

Q & A

Q. Table 1. Key Stability Parameters

| Condition | Degradation Pathway | Analytical Method | Reference Standard |

|---|---|---|---|

| 40°C/75% RH, 4 wks | Hydrolysis | LC-MS (ESI-) | USP <1225> |

| UV light (254 nm) | Photolysis | HPLC-DAD | ICH Q1B |

Q. Table 2. Factorial Design Variables for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) | Significance (p-value) |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 0.003 |

| Catalyst (mol%) | 0.5 | 2.0 | 0.021 |

| Solvent (DMF/THF) | DMF | THF | 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.